molecular formula C17H11BrN2O3S2 B2464845 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 299956-07-3

4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No. B2464845
CAS RN: 299956-07-3
M. Wt: 435.31
InChI Key: RYSFRWTVHUMZAQ-ZROIWOOFSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also has a bromobenzene group, which is a benzene ring with a bromine atom attached, and an amide group, which is a carbonyl (a carbon double-bonded to an oxygen) adjacent to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The thiazolidine ring, for example, is a heterocyclic ring, which means it contains atoms of at least two different elements. This could have significant implications for the compound’s chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromobenzene group could make this compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Green Chemistry Synthesis

  • The compound and its derivatives have been synthesized using environmentally friendly methods. Horishny and Matiychuk (2020) described a green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, demonstrating that water is an effective medium for these reactions, adhering to green chemistry principles with nearly quantitative yields (Horishny & Matiychuk, 2020).

Antitumor Activity

  • Compounds similar to 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide have shown moderate antitumor activity. Horishny and Matiychuk (2021) found that certain esters and amides of a related compound exhibited antitumor effects against human cancer cell lines, with leukemia cells being particularly sensitive (Horishny & Matiychuk, 2021).

Antimicrobial Properties

  • Patel and Patel (2010) studied derivatives of a similar compound for their antibacterial and antifungal activities. These compounds, upon cyclocondensation with thioglycolic acid, yielded benzamides that were effective against various bacterial and fungal strains (Patel & Patel, 2010).

Mechanism of Action

The mechanism of action of a compound depends on how it interacts with biological systems. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given its complex structure .

properties

IUPAC Name

4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3S2/c18-12-6-4-11(5-7-12)15(22)19-20-16(23)14(25-17(20)24)9-10-2-1-3-13(21)8-10/h1-9,21H,(H,19,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSFRWTVHUMZAQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

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